N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with a thioacetamide moiety linked to a 4-ethoxyphenyl group. Its molecular formula is C₂₂H₂₂N₆O₃S, with a molecular weight of approximately 450.57 g/mol. The ethoxy and methoxy substituents are electron-donating groups that may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-3-30-17-8-4-14(5-9-17)24-18(28)12-31-21-19-20(22-13-23-21)27(26-25-19)15-6-10-16(29-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRVBUMLVWZLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:
- Formation of the triazole ring : Utilizing 4-methoxyphenyl and appropriate thioketones.
- Thioacetic acid reaction : The introduction of the thio group to enhance biological activity.
- Final acetamide formation : This step is crucial for the pharmacological properties of the compound.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties often exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N-(4-ethoxyphenyl)-2... | 32 (S. aureus) | Moderate |
| N-(4-ethoxyphenyl)-2... | 16 (E. coli) | Good |
Anticancer Activity
Compounds with similar structural features have been evaluated for their cytotoxic effects against cancer cell lines.
- Cytotoxicity assays reveal that some derivatives exhibit significant inhibition against a panel of human cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The presence of the triazole ring is associated with anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
Case Studies
- Antimicrobial Evaluation : A study conducted on triazole derivatives indicated that compounds with ethoxy and methoxy substitutions had enhanced activity against Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Another research effort highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The target compound’s 4-methoxyphenyl and 4-ethoxyphenyl groups increase oxygen content and polarity compared to the ethyl and 4-acetylphenyl groups in ’s analog. This may enhance aqueous solubility but reduce membrane permeability.
Molecular Weight and Size :
- The target compound’s higher molecular weight (450.57 vs. 356.40 g/mol) reflects its bulkier substituents, which could influence pharmacokinetic properties such as absorption and distribution.
Biological Implications :
- The thiazolo[4,5-d]pyrimidine derivatives in (e.g., compound 19 ) incorporate a hydroxycoumarin group, which is associated with fluorescence and antioxidant activity. In contrast, the target compound’s triazolo-pyrimidine core and thioether linkage may favor interactions with cysteine-dependent enzymes (e.g., kinases or proteases) .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., triazolopyrimidine derivatives) with thioacetamide precursors in ethanol or DMF, using sodium acetate as a base to facilitate deprotonation and coupling . For example, analogous compounds like N-(4-ethoxyphenyl) derivatives achieved 85% yield by recrystallization from ethanol-dioxane mixtures (1:2) after reflux . Microwave-assisted synthesis, as seen in related pyrimidine systems, can reduce reaction times and improve regioselectivity compared to conventional heating .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?
- ¹H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm for substituted phenyl groups) and thioacetamide methylene signals (δ ~4.0 ppm). For example, in similar triazolopyrimidine-acetamide hybrids, the NH proton of the acetamide moiety appears as a singlet near δ 10.5 ppm .
- IR : Confirm the presence of C=O (1650–1700 cm⁻¹), C=S (650–750 cm⁻¹), and triazole/pyrimidine ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS should match the molecular ion ([M+H]⁺) with the theoretical molecular weight (e.g., C₂₄H₂₂N₆O₃S: calculated 486.15 g/mol).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent systems). To address this:
Q. What computational strategies predict the compound’s binding affinity with target enzymes (e.g., kinases or microbial enzymes)?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the triazolopyrimidine core and enzyme active sites. For example:
- The 4-methoxyphenyl group may occupy hydrophobic pockets via π-π stacking.
- The thioacetamide linker could form hydrogen bonds with catalytic residues (e.g., Asp86 in E. coli dihydrofolate reductase) . MD simulations (GROMACS) further assess binding stability under physiological conditions .
Q. What experimental design principles optimize reaction parameters for scalable synthesis?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For instance, a central composite design (CCD) in flow chemistry reduced side products by 30% in analogous diazomethane syntheses .
- Process Analytical Technology (PAT) : In-line FTIR or HPLC monitors reaction progress in real time, enabling rapid parameter adjustments .
Methodological Challenges & Solutions
Q. How can low yields in the final coupling step be addressed?
- Catalyst Screening : Replace sodium acetate with DBU or K₂CO₃ to enhance nucleophilicity of the thiol group .
- Solvent Optimization : Switch from ethanol to DMF or acetonitrile to improve solubility of aromatic intermediates .
Q. What strategies mitigate spectral interference during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
